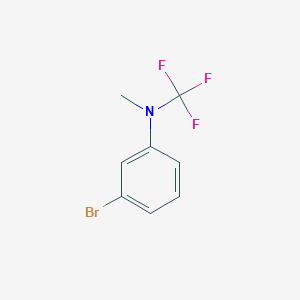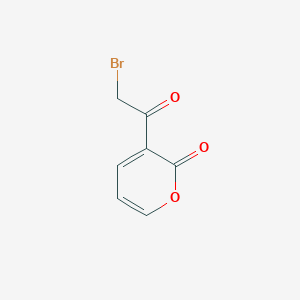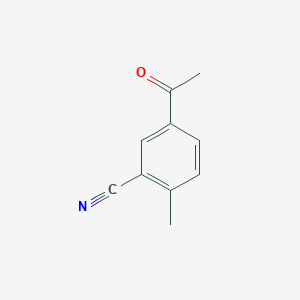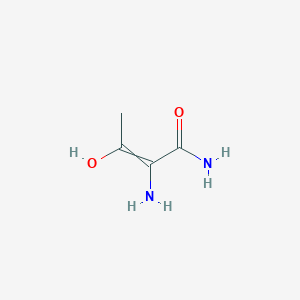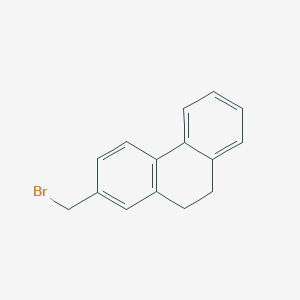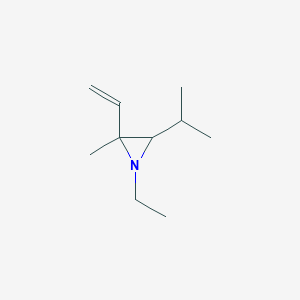
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine is an organic compound belonging to the aziridine class. Aziridines are three-membered nitrogen-containing heterocycles known for their ring strain and reactivity. This compound is characterized by its unique structure, which includes an ethenyl group, an ethyl group, a methyl group, and a propan-2-yl group attached to the aziridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an appropriate amine with an alkylating agent can lead to the formation of the aziridine ring. The reaction conditions typically involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted aziridines.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including enzyme inhibition and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest member of the aziridine class, lacking the additional substituents found in 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine.
2-Methylaziridine: Contains a methyl group attached to the aziridine ring.
2-Ethylaziridine: Contains an ethyl group attached to the aziridine ring.
Uniqueness
This compound is unique due to its combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the ethyl, methyl, and propan-2-yl groups contribute to its steric and electronic characteristics.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
344326-31-4 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2-ethenyl-1-ethyl-2-methyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C10H19N/c1-6-10(5)9(8(3)4)11(10)7-2/h6,8-9H,1,7H2,2-5H3 |
InChI-Schlüssel |
DXWFGWLGHKHZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(C1(C)C=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
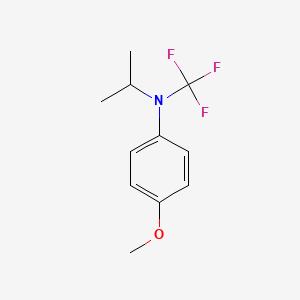

![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
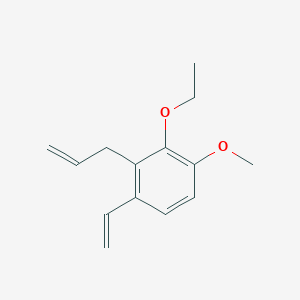
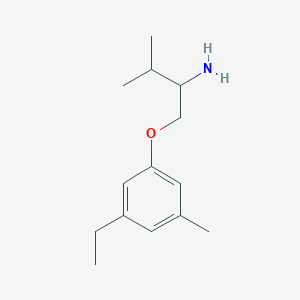
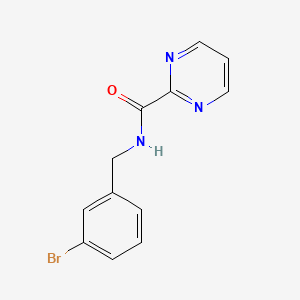
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
